Cas no 79538-27-5 (2,6-Difluoro-4-methoxybenzyl alcohol)

2,6-Difluoro-4-methoxybenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- (2,6-Difluoro-4-methoxyphenyl)methanol
- 2,6-Difluoro-4-methoxybenzyl alcohol
- Benzenemethanol, 2,6-difluoro-4-methoxy-
- (2,6-difluoro-4-methoxy-phenyl)-methanol
- AC1MVOOZ
- CTK2G4077
- JRD-1444
- SBB088870
- SureCN3776543
- DTXSID70395733
- MFCD04115923
- 79538-27-5
- JS-4277
- CS-0195217
- EN300-1852887
- AKOS013400749
- SB84009
- SCHEMBL3776543
- (2,6-difluoro-4-methoxy-phenyl)methanol
- DB-292337
-
- MDL: MFCD04115923
- インチ: InChI=1S/C8H8F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
- InChIKey: NQCOOQYMRMQAJT-UHFFFAOYSA-N
- SMILES: COC1=CC(=C(CO)C(=C1)F)F
計算された属性
- 精确分子量: 174.04923582g/mol
- 同位素质量: 174.04923582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 1.2
2,6-Difluoro-4-methoxybenzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014001355-250mg |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 97% | 250mg |
$504.00 | 2023-09-01 | |
TRC | D106060-25g |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 25g |
$ 1650.00 | 2022-06-06 | ||
TRC | D106060-5g |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 5g |
$ 495.00 | 2022-06-06 | ||
Enamine | EN300-1852887-0.25g |
(2,6-difluoro-4-methoxyphenyl)methanol |
79538-27-5 | 0.25g |
$90.0 | 2023-09-18 | ||
Apollo Scientific | PC302671-5g |
2,6-Difluoro-4-methoxybenzyl alcohol |
79538-27-5 | 98% | 5g |
£119.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y1256961-25g |
(2,6-Difluoro-4-methoxyphenyl)methanol |
79538-27-5 | 98% | 25g |
$960 | 2024-06-07 | |
Enamine | EN300-1852887-5.0g |
(2,6-difluoro-4-methoxyphenyl)methanol |
79538-27-5 | 5g |
$2110.0 | 2023-06-03 | ||
1PlusChem | 1P0051UL-5g |
(2,6-Difluoro-4-methoxyphenyl)methanol |
79538-27-5 | 98% | 5g |
$188.00 | 2025-02-21 | |
1PlusChem | 1P0051UL-25g |
(2,6-Difluoro-4-methoxyphenyl)methanol |
79538-27-5 | 98% | 25g |
$572.00 | 2025-02-21 | |
A2B Chem LLC | AC34877-1g |
(2,6-Difluoro-4-methoxyphenyl)methanol |
79538-27-5 | 98% | 1g |
$45.00 | 2024-04-19 |
2,6-Difluoro-4-methoxybenzyl alcohol 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
2,6-Difluoro-4-methoxybenzyl alcoholに関する追加情報
2,6-Difluoro-4-methoxybenzyl Alcohol: A Comprehensive Overview
2,6-Difluoro-4-methoxybenzyl alcohol, also known by its CAS registry number CAS No. 79538-27-5, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzyl alcohol group substituted with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 2,6-difluoro-4-methoxybenzyl alcohol typically involves multi-step reactions, often starting from fluorinated aromatic precursors. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, thereby improving the yield and purity of the final product. These developments underscore the importance of continuous innovation in organic synthesis to meet the growing demand for specialized chemical compounds.
In terms of physical properties, 2,6-difluoro-4-methoxybenzyl alcohol exhibits a melting point of approximately -30°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The presence of the hydroxyl group in the benzyl alcohol moiety allows for strong hydrogen bonding, which significantly influences the compound's solubility and reactivity. Recent studies have also highlighted the importance of stereochemistry in this compound, particularly in its interactions with biological systems.
The applications of 2,6-difluoro-4-methoxybenzyl alcohol span across multiple domains. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating various diseases. Its fluorinated structure contributes to enhanced pharmacokinetic properties such as increased lipophilicity and improved metabolic stability. In materials science, this compound has been utilized as a building block for constructing advanced polymers and hybrid materials due to its ability to undergo various polymerization reactions under controlled conditions.
Recent research has focused on leveraging the unique electronic properties of 2,6-difluoro-4-methoxybenzyl alcohol in optoelectronic devices. By incorporating this compound into conjugated systems, scientists have demonstrated enhanced charge transport properties, which are critical for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. These findings highlight the potential of this compound as a key component in next-generation electronic materials.
In addition to its practical applications, 2,6-difluoro-4-methoxybenzyl alcohol has been extensively studied for its role in fundamental chemical processes. For example, it has been employed as a model system for investigating radical reactions and oxidative mechanisms. Recent computational studies have provided deeper insights into the electronic structure of this compound, revealing its propensity to undergo specific types of bond cleavage under oxidative conditions.
The environmental impact of synthesizing and using 2,6-difluoro-4-methoxybenzyl alcohol has also garnered attention from researchers. Efforts are being made to develop greener synthesis routes that minimize waste generation and reduce energy consumption. For instance, catalytic asymmetric synthesis methods have been proposed to produce this compound with high enantiomeric excess while maintaining eco-friendly conditions.
In conclusion, 2,6-difluoro-4-methoxybenzyl alcohol, with its CAS number CAS No. 79538-27-5, stands out as a multifaceted organic compound with diverse applications across various scientific disciplines. Its unique structure enables it to play a pivotal role in both fundamental research and industrial innovations. As advancements in synthetic chemistry continue to unfold, the potential uses of this compound are expected to expand further, solidifying its position as an essential component in modern chemical research.
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